molecular formula C13H19N3OS B1393050 N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine CAS No. 1251544-61-2

N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine

Cat. No. B1393050
CAS RN: 1251544-61-2
M. Wt: 265.38 g/mol
InChI Key: DZNNYUZTYCNPGC-UHFFFAOYSA-N
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Description

“N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine” is a chemical compound that has been studied for its potential applications in various fields . It is related to the compound “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide”, also known as ML293 , which is a positive allosteric modulator of the muscarinic 4 (M4) receptor .


Synthesis Analysis

The synthesis of related compounds has been described in the literature . For example, the synthesis of “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide”, involves the reaction of 4-methoxy-7-methylbenzo[d]thiazol-2-amine with isonicotinoyl chloride hydrochloride .


Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques . These techniques provide information about the arrangement of atoms in the molecule and the types of chemical bonds present.


Chemical Reactions Analysis

The chemical reactions involving this compound and related compounds are complex and involve multiple steps . The reactions are typically catalyzed by various enzymes and involve changes in the structure of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported . For example, “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide” has a molecular weight of 299.35 and exhibits excellent in vivo pharmacokinetic properties, with low intravenous clearance and good brain exposure .

Scientific Research Applications

Nitric Oxide Sensors

The compound has been utilized in the synthesis of copper(II) complexes with N-donor ligands, which are effective in detecting nitric oxide (NO). These complexes demonstrate a significant fluorescence intensity change upon exposure to NO, making them useful as sensors (Kumar, Kalita, & Mondal, 2013).

Dyeing Performance in Textiles

Thiadiazole derivatives, including this compound, have been synthesized and assessed for their dyeing performance on nylon fabric. These compounds exhibit noteworthy characteristics in the context of textile dyeing (Malik, Patel, Tailor, & Patel, 2018).

Synthesis of Chemical Compounds

This chemical has been used in the synthesis of various chemical compounds, including reactions with dimethyl acetylenedicarboxylate to produce 1,3,4-thiadiazole-2,5-diamines. These reactions are significant for developing new chemical entities (Hassan et al., 2014).

CO2 Capture

In research focusing on carbon dioxide (CO2) capture, this compound has been investigated for its potential as a diamine absorbent. The equilibrium solubility and kinetics of its reaction with CO2 have been studied, demonstrating its relevance in environmental applications (Zheng et al., 2020).

Synthesis of DNA Bis-intercalating Agents

It has been used in the synthesis of DNA bis-intercalating agents. These compounds are significant for their potential application in biomedicine, particularly in the context of gene regulation and therapy (Moloney, Kelly, & Mack, 2001).

Photoreaction Studies

This compound has been part of studies exploring the photoreaction of azobenzenes, leading to the synthesis of benzimidazoles and diamines. These findings are crucial for understanding light-induced chemical reactions (Chen et al., 2021).

Mechanism of Action

The mechanism of action of related compounds involves their interaction with the muscarinic 4 (M4) receptor . These compounds act as positive allosteric modulators of the M4 receptor, enhancing its response to the neurotransmitter acetylcholine .

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-9-5-6-10(17-4)11-12(9)18-13(15-11)14-7-8-16(2)3/h5-6H,7-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNNYUZTYCNPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine

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